

4-(1-Pyrrolidinyl)piperidine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(1-Pyrrolidinyl)piperidine**

Cat. No.: **B154721**

[Get Quote](#)

An In-depth Technical Guide to **4-(1-Pyrrolidinyl)piperidine**: Chemical Properties and Structure

Introduction

4-(1-Pyrrolidinyl)piperidine is a versatile heterocyclic diamine that has garnered significant attention in medicinal chemistry and drug development. Its unique structural framework, featuring both a piperidine and a pyrrolidine ring, makes it a valuable scaffold and building block for the synthesis of novel pharmaceutical agents. This compound and its derivatives are particularly prominent in the fields of neuropharmacology and analgesics, where they serve as key intermediates in the creation of targeted therapies.^{[1][2]} Its favorable pharmacokinetic properties, such as moderate lipophilicity and the potential to cross the blood-brain barrier, further enhance its utility as a drug candidate.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **4-(1-Pyrrolidinyl)piperidine**, tailored for researchers, scientists, and professionals in drug development.

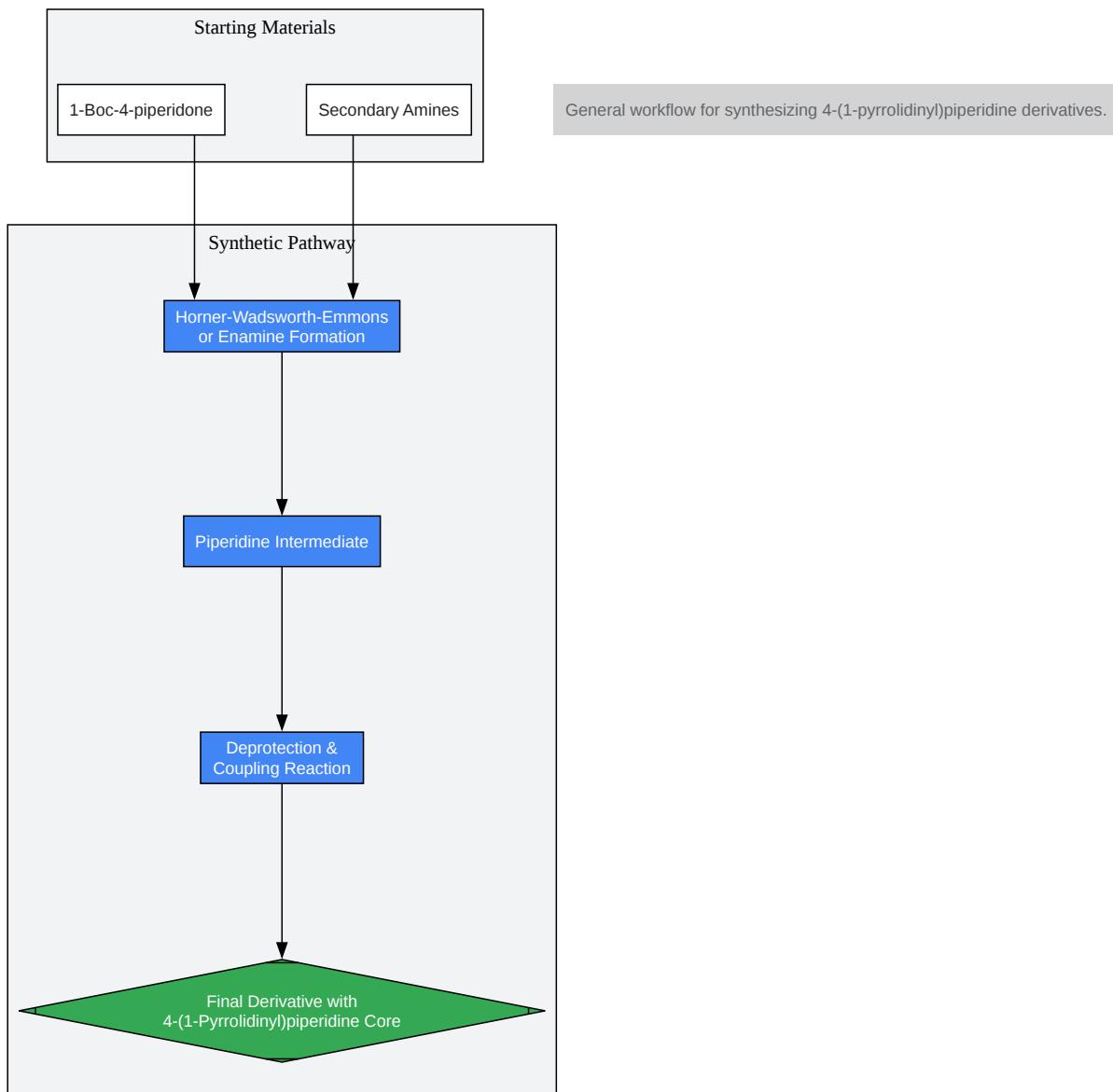
Chemical and Physical Properties

The fundamental physicochemical properties of **4-(1-Pyrrolidinyl)piperidine** are summarized below. These properties are crucial for its handling, formulation, and application in various chemical syntheses.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ N ₂	[1][3][4]
Molecular Weight	154.25 g/mol	[3][4][5]
Appearance	White to almost white crystalline powder	[1]
Melting Point	53-56 °C (lit.)	[3][6]
52-57 °C	[7]	
58-62 °C	[1]	
Boiling Point	228.8 ± 8.0 °C (Predicted)	[3]
271 °C at 760 mmHg	[7]	
Density	0.989 ± 0.06 g/cm ³ (Predicted)	[3]
1.06 g/cm ³	[7]	
Flash Point	117.7 °C	[7]
Solubility	Low solubility in water; Soluble in organic solvents (ethanol, ether, dimethylformamide)	[3]

Structural Information

The structural identity of **4-(1-Pyrrolidinyl)piperidine** is defined by its specific arrangement of atoms and chemical bonds. This information is essential for computational modeling, spectroscopic analysis, and understanding its chemical reactivity.


Identifier	Value	Source(s)
IUPAC Name	4-pyrrolidin-1-ylpiperidine	[4]
CAS Number	5004-07-9	[1] [3] [4] [7]
SMILES	C1CCN(CC1)C2CCNCC2	[4]
InChI	InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2	[4] [7]
InChIKey	STWODXDTKGTV CJ-UHFFFAOYSA-N	[4]
Synonyms	4-Pyrrolidinopiperidine, 4-(pyrrolidin-1-yl)piperidine, 1-Pyrrolidinyl-4-piperidine	[1] [7]

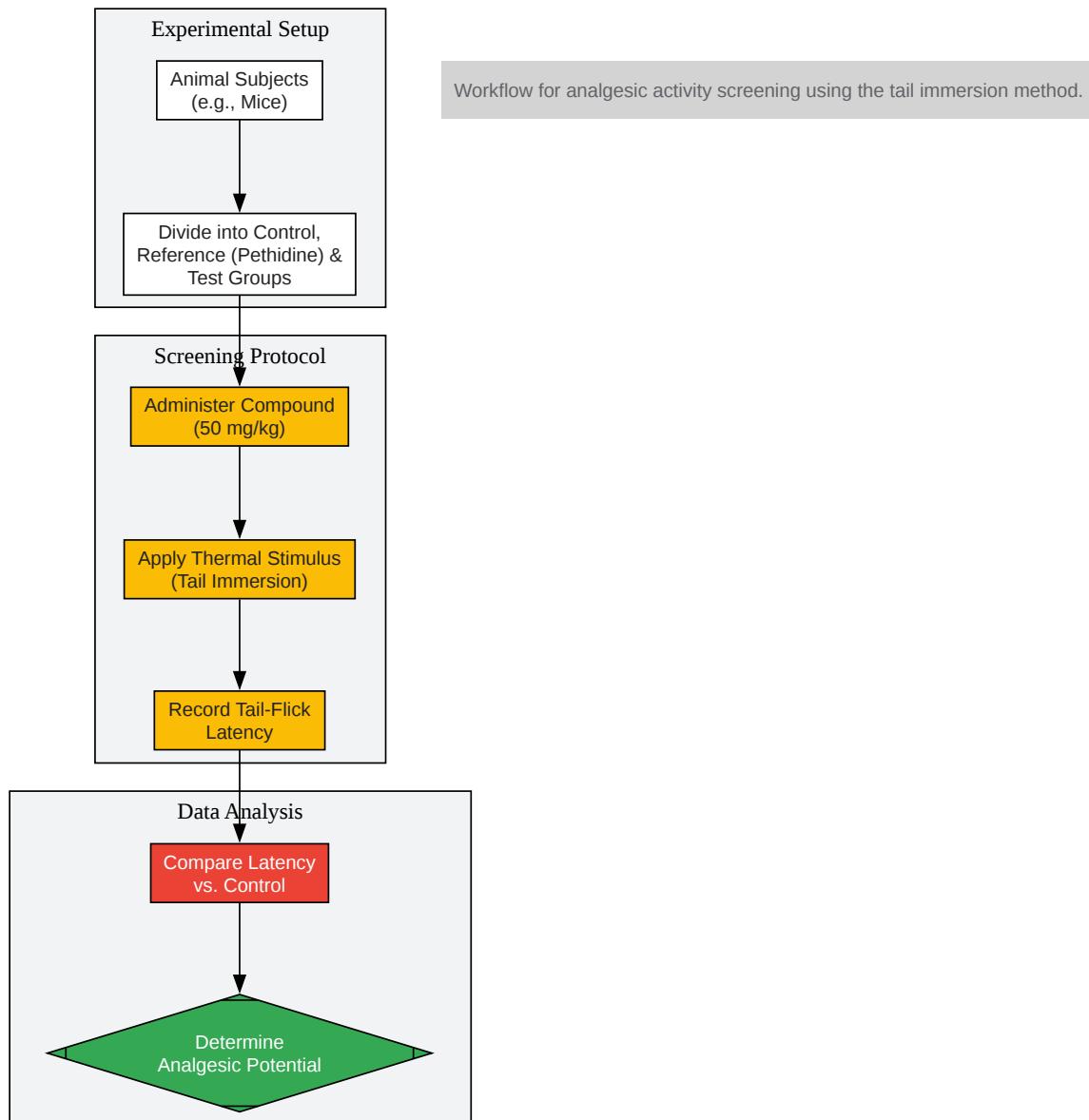
Experimental Protocols and Applications

4-(1-Pyrrolidinyl)piperidine is not only a subject of theoretical study but is actively used in experimental research, primarily as a scaffold for synthesizing new therapeutic agents.

Synthesis of Derivatives

Derivatives of **4-(1-Pyrrolidinyl)piperidine** have been synthesized to explore their therapeutic potential, particularly as analgesics and anti-inflammatory agents.[\[8\]](#)[\[9\]](#) A general approach to synthesizing derivatives involves functionalizing the piperidine ring. For instance, a study on novel PPAR δ agonists utilized **4-(1-pyrrolidinyl)piperidine** as a core structure.[\[9\]](#)[\[10\]](#) The synthesis of related 4,4-disubstituted piperidines involved multi-step reactions starting from precursors like 1-Boc-4-piperidone or 1-benzyl-4-piperidone, followed by reactions such as the Horner-Wadsworth-Emmons reaction, enamine formation, and coupling with other chemical moieties.[\[10\]](#)

[Click to download full resolution via product page](#)

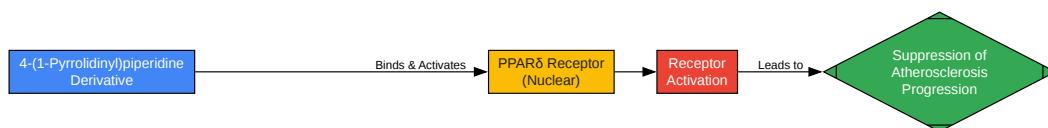

Caption: General workflow for synthesizing **4-(1-pyrrolidinyl)piperidine** derivatives.

Biological Screening: Analgesic Activity

A key application of this compound's derivatives is in the development of new analgesics.[\[8\]](#) Experimental protocols to evaluate analgesic potential often involve in vivo animal models.

Methodology: Tail Immersion Method[\[8\]](#)

- Animal Model: Healthy mice or rats are used as subjects.
- Compound Administration: The synthesized **4-(1-Pyrrolidinyl)piperidine** derivatives are administered to the test groups, typically at a specific dose (e.g., 50 mg/kg of body weight).
[\[8\]](#) A control group receives a placebo, and a reference group receives a standard analgesic drug like Pethidine.[\[8\]](#)
- Thermal Stimulus: After a set period, the tail of each animal is immersed in a hot water bath maintained at a constant temperature.
- Data Collection: The latency period, which is the time taken for the animal to flick or withdraw its tail from the hot water, is recorded. An increase in this latency period compared to the control group indicates an analgesic effect.
- Toxicity Assessment: Higher doses (e.g., 75 mg/kg) may be tested to observe potential toxic effects.[\[8\]](#)


[Click to download full resolution via product page](#)

Caption: Workflow for analgesic activity screening using the tail immersion method.

Mechanism of Action: PPAR δ Agonism

Recent research has identified derivatives of **4-(1-pyrrolidinyl)piperidine** as potent Peroxisome Proliferator-Activated Receptor δ (PPAR δ) agonists.^{[9][10]} PPAR δ is a nuclear receptor that plays a crucial role in regulating metabolic processes and inflammation, making it a therapeutic target for diseases like atherosclerosis.^[9] The introduction of the pyrrolidine group into the 4-position of the central piperidine ring was found to enhance both the activity and selectivity for PPAR δ .^{[9][10]} A lead compound from this research demonstrated strong PPAR δ agonist activity ($EC_{50} = 3.6$ nM) and significantly suppressed the progression of atherosclerosis in animal models.^[10]

Signaling pathway of a PPAR δ agonist with a 4-(1-pyrrolidinyl)piperidine core.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of a PPAR δ agonist with a **4-(1-pyrrolidinyl)piperidine** core.

Spectroscopic Analysis

The molecular structure of **4-(1-Pyrrolidinyl)piperidine** has been extensively studied using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H , ^{13}C , and ^{15}N NMR, has been employed to confirm its structure and study its conformational isomers (equatorial-equatorial and axial-equatorial forms).[11] These studies have shown that the molecular geometry and the prevalence of its conformers are dependent on the solvent used.[11] Additionally, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have been used to investigate its vibrational properties, particularly when it forms complexes with metal cyanides.[6]

Safety and Handling

4-(1-Pyrrolidinyl)piperidine is classified as an irritant.[3][7] It is irritating to the eyes, respiratory system, and skin.[3] In some cases, it is listed as causing severe skin burns and eye damage.[4] Therefore, appropriate safety precautions must be taken during handling.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3][12]
- First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
- Storage: Store in a cool, dry place, typically between 2 - 8 °C.[1]

Conclusion

4-(1-Pyrrolidinyl)piperidine is a compound of significant interest due to its versatile chemical structure and its role as a foundational element in the synthesis of pharmacologically active molecules. Its well-characterized physical and chemical properties, combined with established synthetic and screening protocols, make it a valuable tool for researchers in drug discovery. The demonstrated success of its derivatives as potent analgesics and PPAR δ agonists highlights its continued importance and potential for developing novel therapeutics to address a range of medical conditions, from pain management to metabolic diseases.[1][8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 6. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 7. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemnet.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPAR δ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-(1-Pyrrolidinyl)piperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [4-(1-Pyrrolidinyl)piperidine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154721#4-1-pyrrolidinyl-piperidine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com